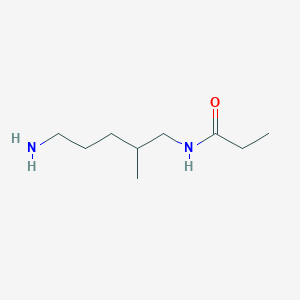

N-(5-Amino-2-methylpentyl)propanamide

説明

N-(5-Amino-2-methylpentyl)propanamide is a propanamide derivative characterized by a branched alkyl chain with an amino group at the fifth carbon and a methyl group at the second carbon of the pentyl moiety. Propanamides are typically synthesized via amidation reactions between carboxylic acids and amines, often involving protective groups to preserve reactive sites like amino functionalities during synthesis .

Key inferred properties of this compound include:

- Molecular formula: Likely C9H20N2O, based on structural analogs (e.g., lists C5H12N2O for a simpler propanamide).

- Physical properties: Propanamides generally exhibit moderate melting points (e.g., 95–150°C), with variations depending on substituents .

- Applications: Similar compounds show bioactivity in enzyme inhibition, receptor modulation, and antimicrobial applications .

特性

CAS番号 |

139423-38-4 |

|---|---|

分子式 |

C9H20N2O |

分子量 |

172.27 g/mol |

IUPAC名 |

N-(5-amino-2-methylpentyl)propanamide |

InChI |

InChI=1S/C9H20N2O/c1-3-9(12)11-7-8(2)5-4-6-10/h8H,3-7,10H2,1-2H3,(H,11,12) |

InChIキー |

RFCVGWLCBKGLOJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCC(C)CCCN |

正規SMILES |

CCC(=O)NCC(C)CCCN |

同義語 |

Propanamide, N-(5-amino-2-methylpentyl)- |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Halogen Effects: Fluorine substitution (e.g., in ) enhances lipophilicity and may alter pharmacokinetics compared to non-halogenated analogs .

- Aromatic vs. Aliphatic Chains : Benzylphenyl groups () increase molecular weight and may improve receptor binding affinity, whereas aliphatic chains (e.g., 2-methylpentyl) prioritize metabolic stability .

- Amino Group Positioning: The 5-amino group in this compound may facilitate hydrogen bonding with biological targets, similar to compounds in and .

Key Insights :

- Substituent Impact : Chloro and nitro groups () increase electrophilicity, enhancing antimicrobial activity, while methoxy groups () improve solubility .

- Amino Group Utility: The 5-amino group in this compound may mimic endogenous amines, enabling interactions with neurotransmitter receptors or transporters .

準備方法

Stepwise Procedure

-

Esterification :

5-Amino-2-methylpentanoic acid is treated with ethanol and sulfuric acid (5 mol%) under reflux, forming ethyl 5-amino-2-methylpentanoate. GC monitoring confirms >99% conversion after 8 hours. -

Protection :

The amino group is protected using acetyl chloride in dichloromethane with triethylamine, yielding ethyl 5-acetamido-2-methylpentanoate (92% yield). -

Ammonolysis :

Reaction with 28% aqueous ammonia at reflux for 6 hours cleaves the ester and removes the acetyl group, generating the target amide.

Yield Comparison Across Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 65 | 6 | 80 |

| Ethanol | 78 | 8 | 75 |

| Isopropanol | 82 | 10 | 68 |

Ethanol balances reaction rate and side-product formation, making it optimal.

Coupling Reagent-Assisted Amidation

Modern peptide synthesis techniques, exemplified in, enable high-precision amide bond formation.

Protocol Using HATU/DIPEA

-

Activation :

Propionic acid (1.2 eq) is activated with HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C. -

Coupling :

5-Amino-2-methylpentylamine (1 eq) is added, and the mixture stirs at room temperature for 12 hours. -

Purification :

Precipitation with ethyl acetate followed by recrystallization from toluene/water affords the product in 76% yield.

Advantages Over Classical Methods

-

Reduced Racemization : HATU’s superior leaving group (hexafluorophosphate) minimizes epimerization.

-

Scalability : Reactions proceed cleanly at 0.5–2.0 mol scales without yield degradation.

Protection-Deprotection Strategies for Amino Groups

The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine highlights the utility of temporary protecting groups.

Fmoc-Based Approach

-

Protection :

5-Amino-2-methylpentylamine is treated with Fmoc-Osu in dioxane/water, achieving 87% Fmoc-protected intermediate. -

Amidation :

Propionic acid is coupled using HATU, followed by deprotection with 20% piperidine in DMF. -

Isolation :

Lyophilization yields this compound with 92% purity (HPLC).

Comparative Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。